molecular formula C11H12O2S B13275190 3-(2,3-Dihydrobenzo[b]thiophen-2-yl)propanoic acid

3-(2,3-Dihydrobenzo[b]thiophen-2-yl)propanoic acid

Cat. No.: B13275190
M. Wt: 208.28 g/mol
InChI Key: NRPGEOXKLDVUBR-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base can yield the benzothiophene core, which can then be further functionalized to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1-benzothiophen-3-yl)propanoic acid
  • 3-(2,3-dihydro-1-benzothiophen-4-yl)propanoic acid
  • 2-(2,3-dihydro-1-benzothiophen-2-yl)acetic acid

Uniqueness

3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid

InChI

InChI=1S/C11H12O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,9H,5-7H2,(H,12,13)

InChI Key

NRPGEOXKLDVUBR-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C21)CCC(=O)O

Origin of Product

United States

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